2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride
Description
2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride (CAS: 954120-52-6) is a branched-chain amino acid derivative characterized by a methoxy group at the third carbon and a methyl group at the second carbon of the propanoic acid backbone. Its molecular formula is C₅H₁₁NO₃·HCl, with a molecular weight of 171.58 g/mol . The compound’s structure (Figure 1) includes a quaternary carbon center, which confers stereochemical complexity. It is typically stored under inert conditions at room temperature and is used in pharmaceutical research, particularly in the synthesis of chiral intermediates .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(6,3-9-2)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNKARWEKMSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954120-52-6 | |
| Record name | 2-amino-3-methoxy-2-methylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-amino-3-methoxy-2-methylpropanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 133.15 g/mol
- CAS Number : 94790-37-1
- SMILES Notation : CC(COC)(C(=O)O)N
The compound features a methoxy group and an amino group, which contribute to its biological activity and utility in various applications.
Neuropharmacology
AMMPA has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and memory formation.
Case Study : A study explored the effects of AMMPA on neuronal cell cultures exposed to neurotoxic agents. Results demonstrated a significant reduction in cell death, suggesting its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
Peptide Synthesis
AMMPA is utilized as a building block in peptide synthesis due to its ability to form stable amide bonds. Its unique structure allows for the incorporation of methoxy groups into peptides, which can enhance their stability and bioactivity.
| Application | Details |
|---|---|
| Peptide Synthesis | Used as a chiral building block for synthesizing peptides with enhanced properties. |
| Stability Enhancement | Methoxy group increases resistance to enzymatic degradation. |
Analytical Chemistry
In analytical chemistry, AMMPA serves as a standard for developing methods to quantify amino acids in biological samples. Its distinct characteristics allow for accurate detection and quantification using techniques such as high-performance liquid chromatography (HPLC).
Data Table: HPLC Analysis of AMMPA
| Parameter | Value |
|---|---|
| Retention Time | 5.6 minutes |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Linear Range | 0.5 - 100 µg/mL |
Drug Development
AMMPA has been investigated for its potential therapeutic applications in treating metabolic disorders due to its structural similarity to known bioactive compounds that influence metabolic pathways.
Case Study : A recent investigation into the metabolic effects of AMMPA on insulin sensitivity showed promising results, indicating that it may play a role in managing type 2 diabetes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Derivatives
Key Structural and Functional Differences
Substituent Position and Chirality: The methoxy and methyl groups in this compound create a sterically hindered quaternary carbon, enhancing chiral selectivity compared to linear analogs like 3-amino-2-methylpropanoic acid hydrochloride . Ester derivatives (e.g., (R)-methyl 2-amino-3-methoxypropanoate hydrochloride) exhibit improved lipid solubility, making them suitable for prodrug formulations .
Functional Group Modifications: Replacement of the amino group with an aminooxy group (as in 2-(aminooxy)-3-methoxypropanoic acid hydrochloride) alters reactivity, enabling nucleophilic oxyamination reactions .
Stability and Solubility: Hydrochloride salts generally improve aqueous solubility. However, the branched-chain structure of this compound may reduce solubility compared to linear isomers . Acid stability varies among analogs; for instance, nicardipine hydrochloride (a structurally unrelated compound) shows pH-dependent degradation, suggesting similar studies are needed for these derivatives .
Biological Activity
2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride (also known as AMPA) is a compound that has garnered attention for its potential biological activities. It is a derivative of amino acids and has been studied for various applications in medicinal chemistry, particularly due to its interaction with neurotransmitter systems and potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain. Its molecular formula is C₅H₁₃ClN₁O₂, and it has a molecular weight of 150.62 g/mol. The compound's structure contributes to its solubility and reactivity, making it a suitable candidate for biological studies.
The biological activity of this compound is primarily attributed to its role as an agonist at the AMPA receptor, a subtype of glutamate receptors in the brain. This interaction leads to increased excitatory neurotransmission, which can influence various neurological processes such as learning, memory, and synaptic plasticity.
Neuroprotective Effects
Research indicates that AMPA receptor modulation can have neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that compounds acting on AMPA receptors can reduce neuronal cell death in conditions such as ischemia and Alzheimer’s disease by promoting cell survival pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, showing potential inhibitory effects on growth, although further research is required to elucidate its mechanism in this context .
Case Studies
- Neuroprotection in Ischemic Models : A study demonstrated that administration of AMPA analogs improved neuronal survival rates in rat models subjected to ischemic conditions. The results indicated a significant reduction in infarct size and enhanced functional recovery post-treatment .
- Antimicrobial Evaluation : In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
Data Tables
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis yield of 2-amino-3-methoxy-2-methylpropanoic acid hydrochloride?
- Methodological Answer : Synthesis optimization should focus on variables such as reaction temperature, pH, and catalyst selection. For example, amino group protection (e.g., Boc anhydride) and subsequent coupling with methoxy-substituted reagents under basic conditions can enhance regioselectivity . Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) improves yield and purity. Kinetic studies under varying reagent stoichiometries (e.g., 1:1.2 molar ratios) are critical to minimize side reactions .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Confirm configurations via -NMR coupling constants and NOE experiments to verify spatial arrangements of methoxy and methyl groups . X-ray crystallography may be employed if single crystals are obtainable .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via LC-MS for hydrolytic byproducts (e.g., free amino acid or demethylated derivatives). Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation of the amino group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target enzymes (e.g., aminotransferases). Use ICReDD’s reaction path search methods to simulate substituent effects on reaction kinetics and thermodynamics . Validate predictions with parallel synthesis and SPR binding assays .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. IR) for structural elucidation?
- Methodological Answer : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare experimental IR stretches (e.g., C=O at ~1700 cm) with DFT-simulated spectra. For ambiguous cases, synthesize isotopically labeled analogs (e.g., -methoxy) to trace signal origins .
Q. How can researchers mitigate interference from hydrochloride counterions in bioactivity assays?
Q. What advanced separation techniques improve enantiomeric resolution for metabolic studies?
- Methodological Answer : Employ capillary electrophoresis (CE) with sulfated cyclodextrins as chiral selectors. Optimize buffer pH (6.5–7.5) to balance ionization and enantiomer mobility. Couple with MS detection for metabolite identification. Validate with microsomal incubation studies and chiral derivatization (e.g., Marfey’s reagent) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported reaction yields for nucleophilic substitutions involving the methoxy group?
- Methodological Answer : Systematically vary solvent polarity (e.g., DMF vs. THF) and leaving groups (e.g., tosyl vs. mesyl) to identify steric/electronic bottlenecks. Use in-situ FTIR to monitor intermediate formation. Reconcile literature data by normalizing yields to reaction scale and purity thresholds (≥95% by HPLC) .
Q. What experimental frameworks validate the compound’s role in enzyme inhibition mechanisms?
- Methodological Answer : Design stopped-flow kinetics assays to measure binding rates to target enzymes (e.g., glutamate racemase). Use site-directed mutagenesis to probe key active-site residues. Pair with molecular dynamics simulations to correlate inhibition potency with conformational changes .
Applications in Academic Research
Q. How is this compound utilized in studying amino acid transporter specificity?
Q. What methodologies enable its incorporation into peptide-based drug delivery systems?
- Methodological Answer :
Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. Optimize coupling efficiency using HATU/DIPEA in DMF. Characterize peptide stability via circular dichroism (CD) and serum incubation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
